molecular formula C21H29N3O6 B1599599 Z-Pro-Leu-Gly-OH CAS No. 7801-38-9

Z-Pro-Leu-Gly-OH

Cat. No. B1599599
CAS RN: 7801-38-9
M. Wt: 419.5 g/mol
InChI Key: WOTUJALMKRAEDD-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Pro-Leu-Gly-OH, also known as ZPLG or Z-L-P-L-G-OH, is a peptide that has gained attention in the field of scientific research due to its potential applications in various fields. ZPLG is a tetrapeptide consisting of the amino acids proline, leucine, glycine, and a C-terminal carboxylic acid group.

Scientific Research Applications

Conformational Analysis

Z-PLG-OH can be utilized for studying linear tripeptide conformation and crystal structure analysis. This application is crucial in understanding the three-dimensional arrangement of atoms within a molecule, which is essential for predicting the interaction of the molecule with other compounds .

Enzyme Substrate for Post-proline Cleaving Enzyme

The tripeptide serves as a substrate for the post-proline cleaving enzyme, an endopeptidase that catalyzes the hydrolysis of the peptide bond at the carboxyl side of a proline residue. This enzyme has been purified from lamb kidney and exhibits maximal activity at pH 7.5 to 8.0 .

Pharmacological Research

Z-PLG-OH can be used as a starting material to prepare aib-pro endothiopeptides, which are of pharmacological importance. These peptides can be designed to have specific biological activities and can be used in drug development processes .

Fluorophore-Labeled Peptide Synthesis

The tripeptide can be employed to prepare biologically significant fluorophore-labeled peptide tetramers or dimers. These labeled peptides are valuable tools in biochemical research for studying protein interactions, enzyme activities, and cellular processes .

Inhibitor Synthesis

Z-PLG-OH acts as a reactant in the synthesis of benzoxazole derived human neutrophil elastase (HNE) inhibitors. HNE is a protease involved in various inflammatory diseases, and its inhibitors are potential therapeutic agents .

Peptide Bond Hydrolysis Studies

The tripeptide can be used to investigate the specificity of proteolytic enzymes towards different peptide bonds. This is particularly important in understanding enzyme-substrate interactions and designing inhibitors or activators of these enzymes .

Mechanism of Action

properties

IUPAC Name

2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTUJALMKRAEDD-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428583
Record name AC1OLQUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-Leu-Gly-OH

CAS RN

7801-38-9
Record name AC1OLQUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pro-Leu-Gly-OH
Reactant of Route 2
Reactant of Route 2
Z-Pro-Leu-Gly-OH
Reactant of Route 3
Reactant of Route 3
Z-Pro-Leu-Gly-OH
Reactant of Route 4
Reactant of Route 4
Z-Pro-Leu-Gly-OH
Reactant of Route 5
Reactant of Route 5
Z-Pro-Leu-Gly-OH
Reactant of Route 6
Reactant of Route 6
Z-Pro-Leu-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.